DOTA-(Tyr3)-Octreotate acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DOTA-(Tyr3)-Octreotate acetate: is a synthetic peptide analog of somatostatin, a hormone that inhibits the release of several other hormones. This compound is particularly significant in the field of nuclear medicine due to its ability to bind to somatostatin receptors, which are overexpressed in various types of tumors, including neuroendocrine tumors .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of DOTA-(Tyr3)-Octreotate acetate involves multiple steps, starting with the solid-phase peptide synthesis (SPPS) of the octreotate peptide. The peptide is then conjugated to the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) through a coupling reaction . The reaction conditions typically involve the use of coupling agents such as O-(7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in an organic solvent such as dimethylformamide (DMF) .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification .
化学反应分析
Types of Reactions: : DOTA-(Tyr3)-Octreotate acetate primarily undergoes chelation reactions, where it forms stable complexes with various metal ions such as gallium-68, lutetium-177, and yttrium-90 . These reactions are crucial for its application in diagnostic imaging and targeted radionuclide therapy.
Common Reagents and Conditions: : The chelation reactions typically involve the use of metal salts like gallium chloride, lutetium chloride, or yttrium chloride in an acidic buffer such as acetate or HEPES buffer . The reactions are usually carried out at elevated temperatures (e.g., 95°C) to ensure complete chelation .
Major Products: : The major products of these reactions are the radiolabeled complexes, such as gallium-68-DOTA-(Tyr3)-Octreotate, lutetium-177-DOTA-(Tyr3)-Octreotate, and yttrium-90-DOTA-(Tyr3)-Octreotate .
科学研究应用
Chemistry: : In chemistry, DOTA-(Tyr3)-Octreotate acetate is used as a chelating agent to form stable complexes with various metal ions, which are then used in radiopharmaceuticals for imaging and therapy .
Biology: : In biological research, this compound is used to study somatostatin receptor expression and function. It helps in understanding the role of these receptors in various physiological and pathological processes .
Medicine: : In medicine, this compound is used in positron emission tomography (PET) imaging and peptide receptor radionuclide therapy (PRRT) for the diagnosis and treatment of neuroendocrine tumors . The radiolabeled forms of this compound allow for precise imaging and targeted delivery of therapeutic radiation to tumor cells .
Industry: : In the pharmaceutical industry, this compound is used in the development and production of radiopharmaceuticals for diagnostic and therapeutic applications .
作用机制
DOTA-(Tyr3)-Octreotate acetate exerts its effects by binding to somatostatin receptors, particularly subtype 2 (SSTR2), which are overexpressed in many neuroendocrine tumors . Upon binding, the radiolabeled compound emits radiation that can be detected by imaging techniques such as PET, allowing for the visualization of tumors . In therapeutic applications, the emitted radiation from isotopes like lutetium-177 or yttrium-90 induces DNA damage in tumor cells, leading to cell death .
相似化合物的比较
Similar Compounds: : Similar compounds include DOTA-(Tyr3)-Octreotide, DOTA-(Tyr3)-Octreotate, and DOTA-(Tyr3)-Octreotide acetate . These compounds also target somatostatin receptors and are used in similar diagnostic and therapeutic applications .
Uniqueness: : DOTA-(Tyr3)-Octreotate acetate is unique due to its high affinity for somatostatin receptor subtype 2 and its ability to form stable complexes with various radiometals . This makes it particularly effective for both imaging and therapeutic applications in neuroendocrine tumors .
属性
分子式 |
C67H94N14O21S2 |
---|---|
分子量 |
1495.7 g/mol |
IUPAC 名称 |
acetic acid;(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C65H90N14O19S2.C2H4O2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;1-2(3)4/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);1H3,(H,3,4)/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1 |
InChI 键 |
MGIRFLMPSDEBOD-UZOALHFESA-N |
手性 SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.CC(=O)O |
规范 SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。